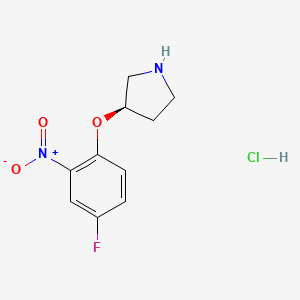
(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H12ClFN2O3 and its molecular weight is 262.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyrrolidine Derivatives in Medicine and Industry
- Pyrrolidines, including compounds like (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride, are significant in both medicine and industry. They exhibit biological effects and are used in medications, dyes, and agrochemical substances. The study of their chemistry is crucial for advancements in these fields (Żmigrodzka et al., 2022).
Neurotoxicity Studies
- Although the paper primarily discusses α-Pyrrolidinononanophenone (α-PNP) derivatives, it sheds light on the potential neurotoxicity mechanisms of similar pyrrolidine compounds. The study highlights how the presence of certain groups, like 4′-fluoro, in the pyrrolidine ring can influence the production of reactive oxygen species and reactive nitrogen species, leading to neuronal cell apoptosis (Morikawa et al., 2020).
Synthesis and Application in Organic Chemistry
- The synthesis of pyrrolidines like this compound in flow, compared to batch methods, reveals an efficient, scalable approach. This method is relevant for manufacturing scales, especially in the development of amines without relying on fossil fuels and ammonia (Pilkington et al., 2021).
Molecular Docking and Kinase Inhibition Studies
- Docking studies of compounds structurally related to this compound, specifically focusing on their interactions with c-Met kinase, provide insights into their potential as kinase inhibitors. These studies are crucial in understanding the molecular interactions and potential therapeutic applications of similar compounds (Caballero et al., 2011).
Fluoro-hydroxyprolines in Biological Chemistry
- The synthesis and study of fluoro-hydroxyprolines, which share structural similarities with this compound, underscore their importance in medicinal and biological chemistry. Their application in targeted protein degradation highlights the versatility of such compounds in drug discovery (Testa et al., 2018).
Hydrogen-Bond Basicity Studies
- The hydrogen-bond basicity of secondary amines, including pyrrolidine derivatives, has been studied, providing valuable data for understanding their chemical properties and interactions. This research is pertinent in the context of designing new molecules and understanding their behavior in different environments (Graton et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
(3R)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3.ClH/c11-7-1-2-10(9(5-7)13(14)15)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEMWCHXMBORGT-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004502.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3004505.png)
![4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3004507.png)

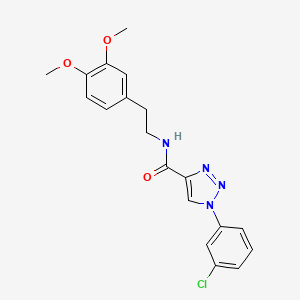
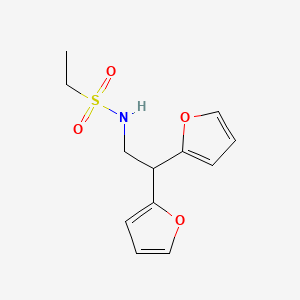
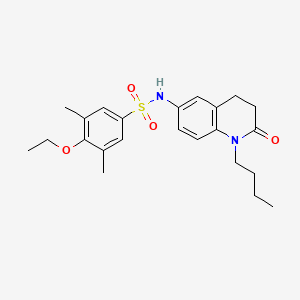
![2-Chloro-N-[[(2S,3R)-1-ethyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]methyl]propanamide](/img/structure/B3004513.png)
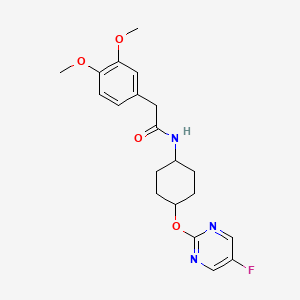
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B3004518.png)
![2'-(tert-Butoxycarbonyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-carboxylic acid](/img/structure/B3004519.png)
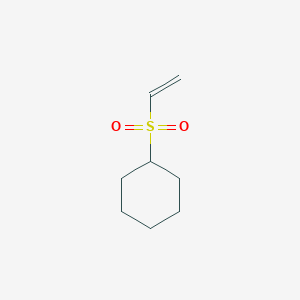
![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride](/img/structure/B3004523.png)
